molecular formula C17H12N2O6 B11107914 2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11107914
M. Wt: 340.29 g/mol
InChI Key: SROZHZFCFGALBJ-UHFFFAOYSA-N
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Description

2-(2-HYDROXYETHYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes a hydroxyethyl group, a nitrobenzoyl group, and an isoindole-dione core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXYETHYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration of Benzoic Acid: Benzoic acid is nitrated to form 3-nitrobenzoic acid.

    Formation of Isoindole-Dione Core: The 3-nitrobenzoic acid is then reacted with phthalic anhydride to form the isoindole-dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-HYDROXYETHYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-carboxyethyl)-5-(3-nitrobenzoyl)-2,3-dihydro-1H-isoindole-1,3-dione.

    Reduction: Formation of 2-(2-hydroxyethyl)-5-(3-aminobenzoyl)-2,3-dihydro-1H-isoindole-1,3-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-HYDROXYETHYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-HYDROXYETHYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylbenzoic Acid: Shares a similar benzoyl group but lacks the nitro and hydroxyethyl groups.

    3-Nitrobenzoic Acid: Contains the nitro group but lacks the isoindole-dione core and hydroxyethyl group.

    Phthalic Anhydride: Used in the synthesis of the isoindole-dione core but lacks the nitro and hydroxyethyl groups.

Uniqueness

2-(2-HYDROXYETHYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H12N2O6

Molecular Weight

340.29 g/mol

IUPAC Name

2-(2-hydroxyethyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C17H12N2O6/c20-7-6-18-16(22)13-5-4-11(9-14(13)17(18)23)15(21)10-2-1-3-12(8-10)19(24)25/h1-5,8-9,20H,6-7H2

InChI Key

SROZHZFCFGALBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCO

Origin of Product

United States

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